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molecular formula C10H12O4 B154750 2-Hydroxyethyl phenoxyacetate CAS No. 1984-60-7

2-Hydroxyethyl phenoxyacetate

Cat. No. B154750
M. Wt: 196.2 g/mol
InChI Key: ZHOYGDJJZRTPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310512

Procedure details

Into a 5000 ml. 3-necked flask, equipped with thermometer, stirrer, condenser and Dean-Stark trap were weighed 924 gms. of phenoxyacetic acid. There were added 2 gms. toluene sulfonic acid as catalyst and 100 mls. of benzene. Heating was started with stirring and there were added 2270 gms. of ethylene glycol. At reflux temperature water was collected and taken off. After 11 and 1/2 hours of refluxing the reaction mixture was transferred to a 6 liter separatory funnel where excess ethylene glycol was separated and recovered. The benzene layer was extracted with hot water and sodium bicarbonate and the benzene layer was filtered warm through a molecular sieve to remove residual water. The benzene extract was allowed to stand overnight and the crystals which formed were removed by filtration and dried in a vacuum oven. A total of 370.2 gms. product was recovered, m.p. 61°-63° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC=CC=1.[CH2:18](O)[CH2:19][OH:20]>C1(C)C(S(O)(=O)=O)=CC=CC=1.O>[O:1]([CH2:8][C:9]([O:11][CH2:18][CH2:19][OH:20])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked flask, equipped with thermometer, stirrer, condenser and Dean-Stark trap
ADDITION
Type
ADDITION
Details
There were added 2 gms
TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
there were added 2270 gms
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
After 11 and 1/2 hours of refluxing the reaction mixture
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was transferred to a 6 liter separatory funnel
CUSTOM
Type
CUSTOM
Details
where excess ethylene glycol was separated
CUSTOM
Type
CUSTOM
Details
recovered
EXTRACTION
Type
EXTRACTION
Details
The benzene layer was extracted with hot water and sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
the benzene layer was filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm through a molecular sieve
CUSTOM
Type
CUSTOM
Details
to remove residual water
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
CUSTOM
Type
CUSTOM
Details
the crystals which formed
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
CUSTOM
Type
CUSTOM
Details
product was recovered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O(C1=CC=CC=C1)CC(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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